molecular formula C9H12BrNO2S B1341592 1-(4-Bromophenyl)-N-ethylmethanesulfonamide CAS No. 223555-84-8

1-(4-Bromophenyl)-N-ethylmethanesulfonamide

Cat. No.: B1341592
CAS No.: 223555-84-8
M. Wt: 278.17 g/mol
InChI Key: XPMHSQKOOLOJNQ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-N-ethylmethanesulfonamide is an organic compound characterized by the presence of a bromophenyl group attached to a methanesulfonamide moiety

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-N-ethylmethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, this compound has been shown to interact with other biomolecules, such as reactive oxygen species, affecting oxidative stress levels within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound’s inhibition of acetylcholinesterase results in altered neurotransmission, which can impact cell signaling pathways and gene expression . This modulation of cholinergic signaling can lead to changes in cellular metabolism and overall cell function. Furthermore, the compound’s interaction with reactive oxygen species influences oxidative stress levels, potentially affecting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the hydrolysis of acetylcholine . This binding interaction is crucial for the compound’s ability to modulate cholinergic signaling. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins . These molecular interactions collectively contribute to the compound’s biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase and persistent changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, the compound can induce toxic effects, including neurotoxicity and oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites . These metabolic processes can influence the compound’s activity and its effects on cellular function. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its affinity for specific cellular compartments and binding sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s ability to modulate cellular processes and exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-ethylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+EthylamineThis compound+HCl\text{4-Bromobenzenesulfonyl chloride} + \text{Ethylamine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzenesulfonyl chloride+Ethylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-ethylmethanesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-ethylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-N-ethylmethanesulfonamide: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-N-ethylmethanesulfonamide: Similar structure but with a methyl group instead of bromine.

Uniqueness: 1-(4-Bromophenyl)-N-ethylmethanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-N-ethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-2-11-14(12,13)7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMHSQKOOLOJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589918
Record name 1-(4-Bromophenyl)-N-ethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223555-84-8
Record name 1-(4-Bromophenyl)-N-ethylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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